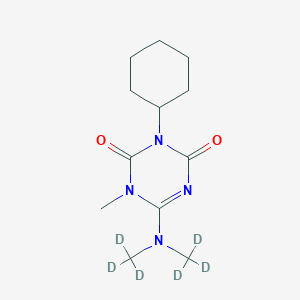
六嗪酮-d6
描述
Hexazinone-d6 is a deuterated form of Hexazinone, a broad-spectrum herbicide belonging to the triazine family. It is primarily used for controlling grasses, broadleaf, and woody plants by inhibiting photosynthesis. The deuterated form, Hexazinone D6, is often used in scientific research for tracing and analytical purposes due to its stable isotopic labeling.
科学研究应用
Hexazinone D6 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Environmental Testing: Used as a reference standard for detecting and quantifying Hexazinone residues in environmental samples.
Metabolic Studies: Employed in studies to trace the metabolic pathways and degradation products of Hexazinone in biological systems.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
作用机制
Hexazinone-d6: A Detailed Examination of Its Mechanism of Action
Hexazinone-d6, also known as Hexazinone D6 (N,N-dimethyl D6), is a deuterium-labeled variant of the broad-spectrum herbicide Hexazinone . This article will delve into the various aspects of Hexazinone-d6’s mechanism of action.
Target of Action
Hexazinone-d6 primarily targets photosynthesis in plants . It is effective against a variety of plant species, including annual, biennial, perennial, and woody weeds .
Mode of Action
Hexazinone-d6 operates by inhibiting photosynthesis, a critical process for plant growth and survival . It binds to the D-1 quinone protein of the electron transport chain in photosystem II . This binding disrupts the normal flow of electrons, thereby inhibiting photosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by Hexazinone-d6 is photosynthesis . By inhibiting photosynthesis, Hexazinone-d6 disrupts the plant’s ability to convert light energy into chemical energy, which is essential for growth and reproduction .
Pharmacokinetics
Hexazinone is rapidly absorbed by the leaves and roots of plants .
Result of Action
The inhibition of photosynthesis by Hexazinone-d6 leads to the death of susceptible plants . This is because photosynthesis is a vital process that plants use to produce the energy they need for growth and reproduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexazinone-d6. For instance, Hexazinone is often found in runoff up to six months after application, suggesting that it can persist in the environment . It is also worth noting that Hexazinone can be highly toxic to some species of algae .
生化分析
Biochemical Properties
Hexazinone D6 (N,N-dimethyl D6) plays a significant role in biochemical reactions, particularly in the inhibition of photosynthesis. It interacts with the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting the photosynthetic process . This interaction disrupts the electron flow, leading to the production of reactive oxygen species that can damage cellular components. The compound’s interaction with photosystem II is crucial for its function as a non-selective herbicide.
Cellular Effects
Hexazinone D6 (N,N-dimethyl D6) affects various types of cells, particularly plant cells, by inhibiting photosynthesis. This inhibition leads to a decrease in ATP production and disrupts cellular metabolism. In addition, the accumulation of reactive oxygen species can cause oxidative stress, leading to cell damage and death . The compound also affects cell signaling pathways and gene expression related to stress responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of Hexazinone D6 (N,N-dimethyl D6) involves its binding to the D-1 quinone protein in photosystem II. This binding inhibits the electron transport chain, preventing the transfer of electrons from water to plastoquinone . As a result, the production of ATP and NADPH is halted, leading to a disruption in the photosynthetic process. The inhibition of photosystem II also triggers the production of reactive oxygen species, which can cause further cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexazinone D6 (N,N-dimethyl D6) can change over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by factors such as light, temperature, and pH . Studies have shown that Hexazinone D6 (N,N-dimethyl D6) degrades approximately 10% in five weeks when exposed to artificial sunlight in distilled water. Degradation rates can be higher in natural waters due to the presence of various environmental factors .
Dosage Effects in Animal Models
The effects of Hexazinone D6 (N,N-dimethyl D6) vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects and toxicities observed in animal studies are crucial for determining safe exposure levels and understanding the compound’s impact on non-target organisms.
Metabolic Pathways
Hexazinone D6 (N,N-dimethyl D6) is involved in metabolic pathways related to its degradation and detoxification. The compound is metabolized by various enzymes, including cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its breakdown . The metabolites produced during this process can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, Hexazinone D6 (N,N-dimethyl D6) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness as a herbicide.
Subcellular Localization
Hexazinone D6 (N,N-dimethyl D6) is primarily localized within the chloroplasts of plant cells, where it exerts its inhibitory effects on photosystem II . The compound’s targeting to chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle. The subcellular localization of Hexazinone D6 (N,N-dimethyl D6) is crucial for its function as a photosynthesis inhibitor.
准备方法
Synthetic Routes and Reaction Conditions: Hexazinone can be synthesized through two main pathways:
Methyl Chloroformate and Cyanamide Route: This involves the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form Hexazinone.
Methyl Thiourea Route: This synthesis starts with methyl thiourea and proceeds through several steps to yield Hexazinone.
Industrial Production Methods: Industrial production of Hexazinone involves large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.
化学反应分析
Types of Reactions: Hexazinone undergoes various chemical reactions, including:
Oxidation: Hexazinone can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within Hexazinone, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
相似化合物的比较
- Atrazine
- Simazine
- Prometryn
These compounds share a similar mode of action but differ in their specific applications, solubility, and environmental impact.
属性
IUPAC Name |
6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028051 | |
| Record name | Hexazinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-22-4 | |
| Record name | Hexazinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


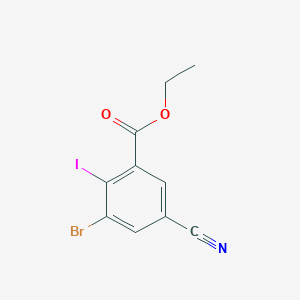


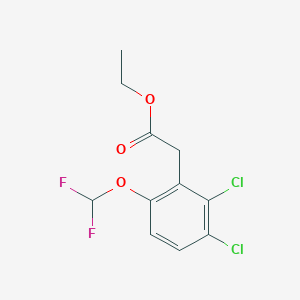

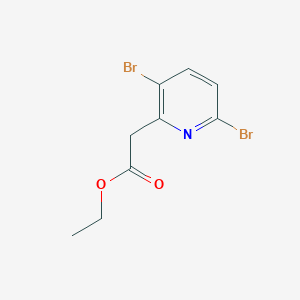
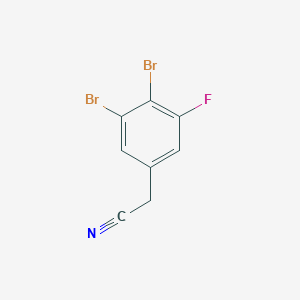
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
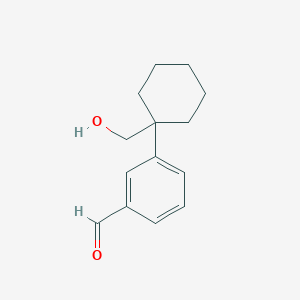
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)
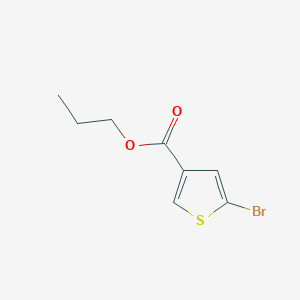
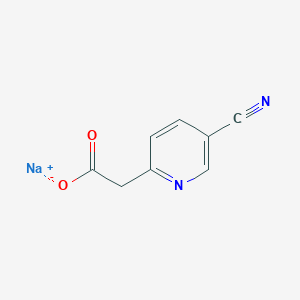
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

